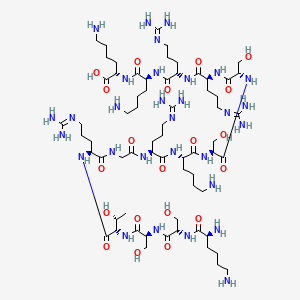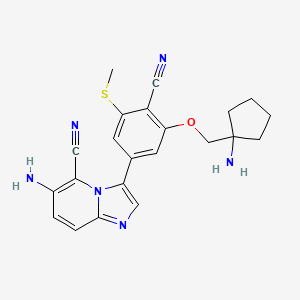![molecular formula C15H13F7N2O2 B12371536 [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the difluoromethyl and fluorine groups: These steps often require the use of specialized reagents such as diethylaminosulfur trifluoride (DAST) for fluorination.
Construction of the spirocyclic framework: This is typically done through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s fluorinated structure can be exploited for imaging studies, as fluorine atoms are often used in positron emission tomography (PET) imaging.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is of significant interest. Its unique structure may confer specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.
Mechanism of Action
The mechanism of action of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, potentially affecting their function. The spirocyclic framework may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorine atom and piperazine structure but lacks the spirocyclic framework.
Sulfur compounds: These compounds also contain multiple fluorine atoms and can undergo similar chemical reactions.
Uniqueness
The uniqueness of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone lies in its combination of a highly fluorinated structure with a spirocyclic framework. This combination is relatively rare and can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13F7N2O2 |
|---|---|
Molecular Weight |
386.26 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone |
InChI |
InChI=1S/C15H13F7N2O2/c16-7-1-2-8(23-9(7)10(17)18)11(25)24-6-15(21,22)12(26)13(24)3-4-14(19,20)5-13/h1-2,10,12,26H,3-6H2/t12-,13+/m0/s1 |
InChI Key |
PZXWEWHWRIXHNA-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC(C[C@@]12[C@@H](C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
Canonical SMILES |
C1CC(CC12C(C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)




![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)



